

# Application Notes and Protocols for PAd-DalPhos Catalyzed Reactions

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## Compound of Interest

Compound Name: PAd-DalPhos

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## Introduction

In the pursuit of more efficient and sustainable chemical syntheses, nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional palladium-based methods.<sup>[1][2]</sup> A key factor in the success of these nickel-catalyzed transformations has been the development of sophisticated ancillary ligands. The 'DalPhos' (DALhousie PHOSphine) family of ligands, particularly **PAd-DalPhos** and its derivatives, represents a significant advancement in this field.<sup>[1][3][4]</sup>

Developed by the Stradiotto group, **PAd-DalPhos** is a sterically demanding, electron-rich bisphosphine ligand.<sup>[5]</sup> Its unique structure, featuring a cage phosphine (CgP) fragment, enables unprecedented reactivity in nickel catalysis.<sup>[1][3]</sup> These catalyst systems demonstrate broad substrate scope, especially with challenging and inexpensive (hetero)aryl chlorides and phenol-derived electrophiles, often under mild reaction conditions.<sup>[1][2][3]</sup> The use of air-stable Ni(II) pre-catalysts, such as (**PAd-DalPhos**)Ni(o-tolyl)Cl, further enhances their practicality for synthetic chemists in both academic and industrial settings.<sup>[1][6]</sup>

This document provides detailed application notes and experimental protocols for various cross-coupling reactions catalyzed by **PAd-DalPhos**/Nickel systems.

## Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for these nickel-catalyzed cross-couplings involves a Ni(0)/Ni(II) catalytic cycle. The air-stable Ni(II) pre-catalyst is activated in situ to generate the active Ni(0) species. The cycle proceeds through oxidative addition of the electrophile, coordination and deprotonation of the nucleophile, and finally, rate-limiting C-N or C-O bond-forming reductive elimination to regenerate the Ni(0) catalyst.[1]

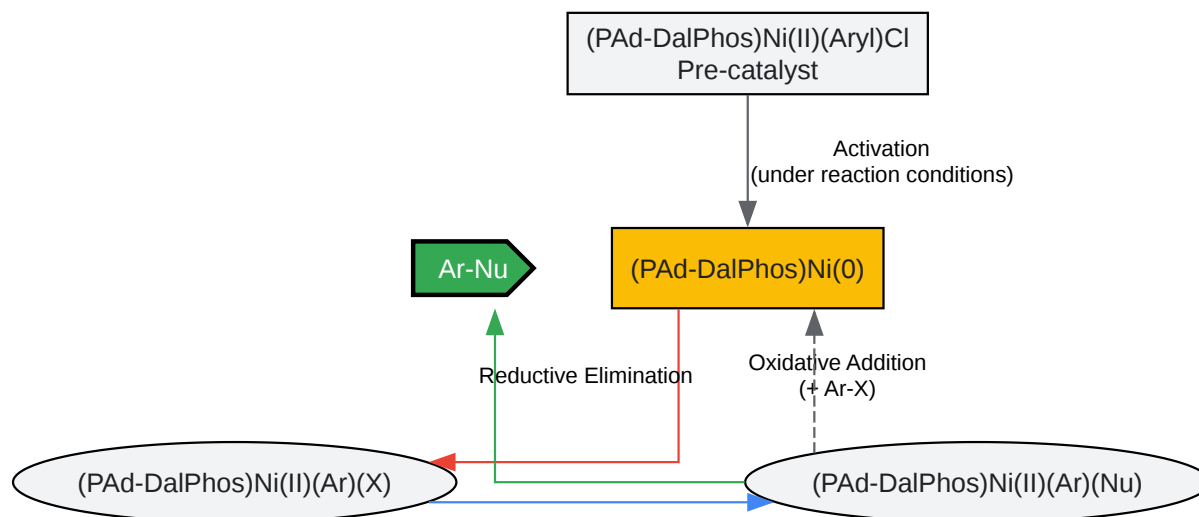


Figure 1: Simplified Ni(0)/Ni(II) Catalytic Cycle

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Caption: Figure 1: Simplified Ni(0)/Ni(II) Catalytic Cycle

The general workflow for setting up these reactions is designed for simplicity and reproducibility, often utilizing air-stable reagents which do not require strictly anaerobic conditions for handling, although the reaction itself is performed under an inert atmosphere.

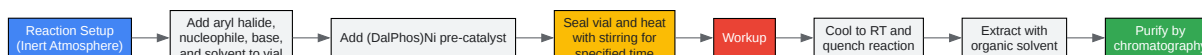


Figure 2: General Experimental Workflow

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Caption: Figure 2: General Experimental Workflow

## Applications and Ligand Selection

The DalPhos ligand family offers several variants, with the choice of ligand being crucial for optimizing specific transformations. Subtle tuning of the ligand's steric and electronic properties can "unlock" new nickel-catalyzed reactivity.<sup>[1][3]</sup>

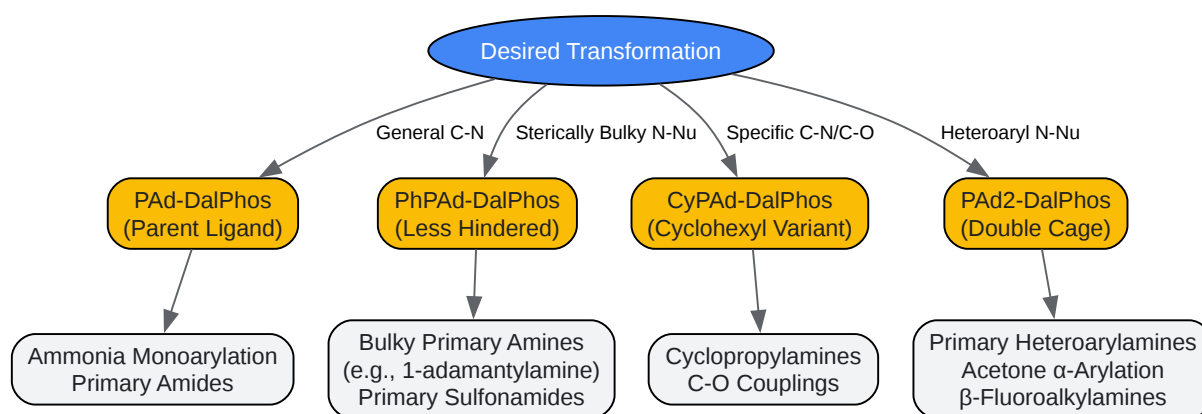


Figure 3: Ligand Selection Guide

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Caption: Figure 3: Ligand Selection Guide

## Data Presentation

The versatility of the DalPhos/Nickel system is highlighted by its broad applicability in various cross-coupling reactions.

Table 1: DalPhos Ligand Variants and Key Applications

Ligand	Key Feature	Primary Applications	Reference
PAd-DalPhos	Parent Ligand	Monoarylation of ammonia; N-arylation of primary amides and lactams.	[1]
PhPAd-DalPhos	Less hindered PPh <sub>2</sub> fragment	C-N coupling of bulky primary alkylamines (e.g., 1-adamantylamine); N-arylation of primary sulfonamides.	[1][3][5]
CyPAd-DalPhos	PCy <sub>2</sub> fragment	C-N cross-coupling of cyclopropylamines; C-O cross-coupling of alcohols.	[1]
PAd2-DalPhos	"Double cage" bisphosphine	C-N coupling of primary heteroaryl amines; mono- $\alpha$ -arylation of acetone; N-arylation of $\beta$ -fluoroalkylamines.	[1][6][7]

Table 2: Summary of Representative **PAd-DalPhos** Catalyzed C-N Cross-Coupling Reactions

Electrophile	Nucleophile	Ligand/Pre-catalyst	Base	Temp (°C)	Yield (%)	Reference
(Hetero)ary I-Cl	Ammonia	(PAd-DalPhos)Ni (o-tolyl)Cl	NaOtBu	110	Good-Exc.	[1]
(Hetero)ary I-Cl/Br/OTs	Primary Alkylamine	(ThioPAd-DalPhos)Ni Cl(o-tolyl)	NaOtBu	RT - 100	Good-Exc.	[6]
(Hetero)ary I-Cl	1-Adamantyl amine	(PhPAd-DalPhos)Ni (o-tolyl)Cl	NaOtBu	RT - 110	Good-Exc.	[3]
(Hetero)ary I-Cl	Primary Amide	(PAd-DalPhos)Ni (o-tolyl)Cl	K <sub>3</sub> PO <sub>4</sub>	110	Good-Exc.	[1]
(Hetero)ary I-Cl	Primary Heteroaryl amine	(PAd <sup>2</sup> -DalPhos)Ni (o-tolyl)Cl	NaOtBu	25 - 100	Good-Exc.	[6][7]
(Hetero)ary I-Cl/OMs	Ammonia	(PAd-DalPhos)Ni (o-tolyl)Cl	NaOtBu	RT	Good-Exc.	[6]

Table 3: Summary of Representative **PAd-DalPhos** Catalyzed C-O and C-C Cross-Coupling Reactions

Reaction Type	Electrophile	Nucleophile	Ligand/Pre-catalyst	Base System	Temp (°C)	Yield (%)	Reference
C-O Coupling	(Hetero)aryl-Cl	Aliphatic Alcohols	(PAd2-DalPhos)/Ni(COD) <sub>2</sub>	DBU/NaTFA	100	Competitive	[1]
C-O Coupling	(Hetero)aryl-Br	Aliphatic Alcohols	(CyPAd-DalPhos)Ni(o-tolyl)Cl	DBU/NaTFA	100	Good-Exc.	[1]
C-C Coupling	4-Chlorotoluene	Acetone	(PAd2-DalPhos)/Ni(COD) <sub>2</sub>	DBU/NaTFA	100	High Conv.	[1]
C-P Coupling	(Hetero)aryl-Cl	HP(O)R <sub>2</sub>	(DalPhos)/Nickel	Various	110	Good-Exc.	[8]

## Experimental Protocols

### General Considerations:

- Atmosphere: While the pre-catalysts are air-stable for handling, reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[9]
- Solvents: Anhydrous solvents should be used. Toluene, dioxane, or THF are commonly employed.[9][10]
- Bases: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. For base-sensitive substrates, weaker bases (K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>) or dual-base systems (DBU/NaTFA) can be used.[1][2][6]

## Protocol 1: General Procedure for Nickel-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination Type)

This protocol is a general guideline for the amination of (hetero)aryl chlorides with primary or secondary amines using (Ph**PAd-DalPhos**)Ni(o-tolyl)Cl.

#### Materials:

- (Hetero)aryl halide (1.0 mmol, 1.0 equiv)
- Amine nucleophile (1.2 equiv)
- (Ph**PAd-DalPhos**)Ni(o-tolyl)Cl pre-catalyst (1-5 mol%)
- Sodium tert-butoxide (NaOtBu) (1.5 equiv)
- Anhydrous toluene (0.1-0.2 M)
- Oven-dried vial with a magnetic stir bar

#### Procedure:

- **Reaction Setup:** In a glovebox or under a stream of inert gas, add the (hetero)aryl halide, the amine, sodium tert-butoxide, and the (Ph**PAd-DalPhos**)Ni(o-tolyl)Cl pre-catalyst to the oven-dried vial.
- **Solvent Addition:** Add anhydrous toluene via syringe.
- **Reaction:** Seal the vial tightly with a screw cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 25-110 °C). Stir vigorously for the required time (typically 12-24 hours). Monitor reaction progress by TLC, GC, or LC-MS.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate).
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

## Protocol 2: General Procedure for Nickel-Catalyzed C-O Cross-Coupling

This protocol provides a general method for the O-arylation of aliphatic alcohols with (hetero)aryl chlorides, a challenging transformation enabled by DalPhos ligands.

Materials:

- (Hetero)aryl chloride (1.0 mmol, 1.0 equiv)
- Aliphatic alcohol (1.5-2.0 equiv)
- $\text{Ni(COD)}_2$  (5 mol%)
- PAd2-DalPhos ligand (7.5 mol%)
- 1,8-Diazabicycloundec-7-ene (DBU) (2.0 equiv)
- Sodium trifluoroacetate (NaTFA) (2.0 equiv)
- Anhydrous dioxane (0.2 M)
- Oven-dried vial with a magnetic stir bar

Procedure:

- Reaction Setup: In a glovebox, add  $\text{Ni(COD)}_2$  and the PAd2-DalPhos ligand to an oven-dried vial. Add the (hetero)aryl chloride, DBU, and NaTFA.
- Solvent and Nucleophile Addition: Add anhydrous dioxane, followed by the aliphatic alcohol via syringe.
- Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 18-24 hours.



- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
- Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate in vacuo.
- Purification: Purify the crude residue by flash column chromatography to yield the desired aryl ether product.

## Conclusion

The **PAd-DalPhos** family of ligands has significantly expanded the capabilities of nickel catalysis, providing powerful tools for the construction of C-N, C-O, and C-C bonds. The use of air-stable Ni(II) pre-catalysts simplifies experimental procedures, making these methodologies highly accessible to the broader synthetic community.[1] The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage these state-of-the-art catalytic systems for applications in pharmaceutical discovery, materials science, and agrochemical development.[6]

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